1-Hydroxy-3-[2-(2-naphthyl)-2-oxoethoxy]-9H-xanthen-9-one is a complex organic compound belonging to the xanthene family. Its structure features a xanthene core with a hydroxy group and a naphthylmethoxy group, which contribute to its unique chemical and physical properties. This compound is of interest in various scientific fields due to its potential applications in organic synthesis and material science.
The compound can be synthesized through multi-step organic reactions, often involving the condensation of phthalic anhydride with resorcinol, followed by hydroxylation and the introduction of the naphthylmethoxy group. It is commercially available from chemical suppliers and is utilized in research settings for various applications.
1-Hydroxy-3-[2-(2-naphthyl)-2-oxoethoxy]-9H-xanthen-9-one is classified as an organic compound, specifically within the category of xanthene derivatives. Its molecular formula is C24H16O4, and it has a molecular weight of 368.4 g/mol.
The synthesis of 1-hydroxy-3-[2-(2-naphthyl)-2-oxoethoxy]-9H-xanthen-9-one typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Industrial methods may also utilize continuous flow reactors for enhanced efficiency in large-scale production.
The molecular structure of 1-hydroxy-3-[2-(2-naphthyl)-2-oxoethoxy]-9H-xanthen-9-one includes:
Property | Value |
---|---|
Molecular Formula | C24H16O4 |
Molecular Weight | 368.4 g/mol |
IUPAC Name | 1-hydroxy-3-(naphthalen-2-ylmethoxy)xanthen-9-one |
InChI Key | AAHWKTHNBNFSHB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)COC3=CC(=C4C(=C3)OC5=CC=CC=C5C4=O)O |
1-Hydroxy-3-[2-(2-naphthyl)-2-oxoethoxy]-9H-xanthen-9-one can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism by which 1-hydroxy-3-[2-(2-naphthyl)-2-oxoethoxy]-9H-xanthen-9-one exerts its effects can involve several pathways depending on its application:
1-Hydroxy-3-[2-(2-naphthyl)-2-oxoethoxy]-9H-xanthen-9-one is characterized by:
The chemical properties include:
1-Hydroxy-3-[2-(2-naphthyl)-2-oxoethoxy]-9H-xanthen-9-one has several scientific uses:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: